molecular formula C6H10O2 B13789077 2-Methyl-3-methylene-1,4-dioxane CAS No. 28125-74-8

2-Methyl-3-methylene-1,4-dioxane

Cat. No.: B13789077
CAS No.: 28125-74-8
M. Wt: 114.14 g/mol
InChI Key: JNOCXHKZGRJYJE-UHFFFAOYSA-N
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Description

2-Methyl-3-methylene-1,4-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-methylene-1,4-dioxane can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general principles of synthesizing dioxanes can be applied, involving the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-methylene-1,4-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products .

Mechanism of Action

The mechanism of action of 2-Methyl-3-methylene-1,4-dioxane involves its interaction with molecular targets through various pathways. For example, in polymerization reactions, it acts as a cyclic ketene acetal, undergoing radical ring-opening polymerization to form well-defined, degradable copolymers . The compound’s reactivity is influenced by its unique structure, which allows it to participate in a range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-methylene-1,4-dioxane is unique due to its methylene group, which imparts distinct reactivity and potential applications compared to other dioxanes and dioxolanes. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.

Properties

CAS No.

28125-74-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-methyl-3-methylidene-1,4-dioxane

InChI

InChI=1S/C6H10O2/c1-5-6(2)8-4-3-7-5/h6H,1,3-4H2,2H3

InChI Key

JNOCXHKZGRJYJE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)OCCO1

Origin of Product

United States

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